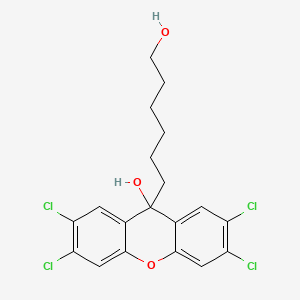
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of multiple chlorine atoms and a hydroxyhexyl group makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL typically involves multiple steps, starting with the chlorination of xanthene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorine atoms, leading to dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyhexyl group enable it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their functions. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Lacks the hydroxyhexyl group, making it less versatile in certain applications.
9-(6-Hydroxyhexyl)-9H-xanthene:
Uniqueness
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL stands out due to its combination of chlorine atoms and a hydroxyhexyl group, providing a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
651034-75-2 |
|---|---|
Molecular Formula |
C19H18Cl4O3 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
2,3,6,7-tetrachloro-9-(6-hydroxyhexyl)xanthen-9-ol |
InChI |
InChI=1S/C19H18Cl4O3/c20-13-7-11-17(9-15(13)22)26-18-10-16(23)14(21)8-12(18)19(11,25)5-3-1-2-4-6-24/h7-10,24-25H,1-6H2 |
InChI Key |
LJOOWGYWYAGFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2(CCCCCCO)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


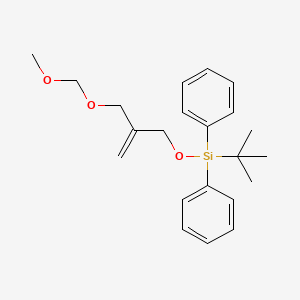
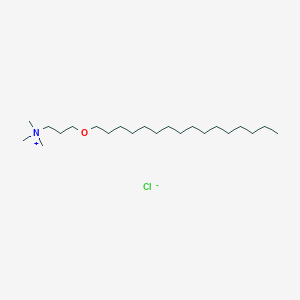
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)
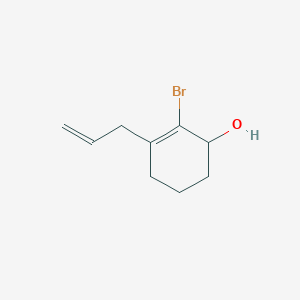
![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
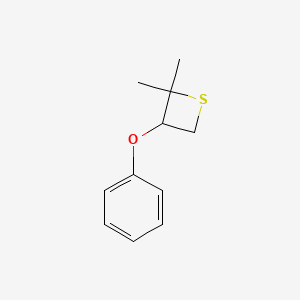
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
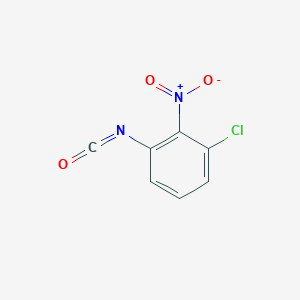
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
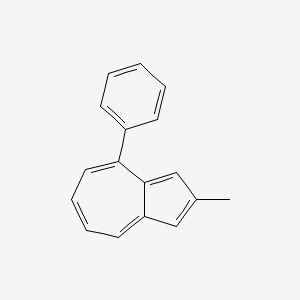
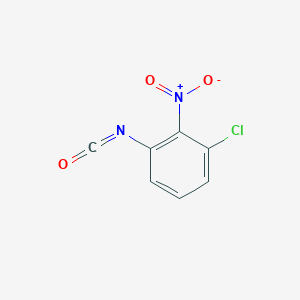
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
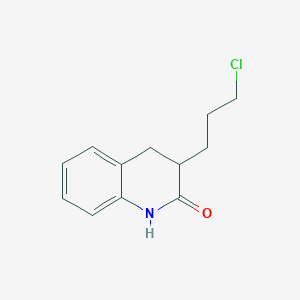
![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
